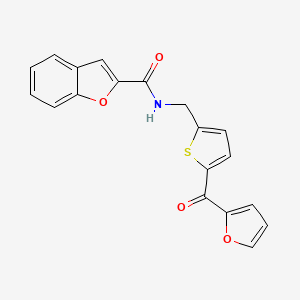

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Description

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a structurally complex heterocyclic compound featuring a benzofuran core linked via a carboxamide group to a thiophene ring substituted with a furan-2-carbonyl moiety. This hybrid architecture combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c21-18(15-6-3-9-23-15)17-8-7-13(25-17)11-20-19(22)16-10-12-4-1-2-5-14(12)24-16/h1-10H,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLCXYYPVPFEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan-2-carbonyl group is introduced to the thiophene ring, followed by the attachment of the benzofuran-2-carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzofurancarboxamides can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer). The mechanisms of action typically involve:

- Induction of Apoptosis : Compounds like N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide promote apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

- Cell Cycle Arrest : These compounds can also cause cell cycle arrest, primarily at the S-phase, thereby inhibiting cancer cell proliferation .

Antitubercular Activity

The compound has been studied for its potential as an anti-tubercular agent. Similar compounds have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may follow analogous inhibitory pathways.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with appropriate furan and thiophene derivatives.

- Reaction Conditions : Solvents such as dimethyl sulfoxide or dioxane are used under controlled temperatures to optimize yield and purity.

- Characterization Techniques : Spectroscopic methods like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Study on Anticancer Properties

A study published in 2020 highlighted the synthesis and evaluation of novel benzofurancarboxamides, including this compound. The compounds were screened by the National Cancer Institute for their anticancer activities, indicating promising results for further optimization and development .

Investigation into Antitubercular Effects

Another research effort focused on the antitubercular properties of structurally similar compounds, revealing significant inhibitory effects on Mycobacterium tuberculosis in vitro. The findings suggest that this compound could be a candidate for further investigation in treating tuberculosis.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure places it within a broader class of thiophene- and benzofuran-containing carboxamides. Below is a detailed comparison with key analogs, focusing on structural variations, biological activities, and SAR trends.

Thiophene-Fentanyl Derivatives

- Compound : 2-Thiophenefentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)

- Structural Difference : Replaces the furan oxygen in furanylfentanyl with sulfur, forming a thiophene ring.

- Activity : Exhibits opioid receptor binding akin to fentanyl analogs, with sulfur enhancing metabolic stability compared to furan-based derivatives .

- Relevance : Highlights the impact of heteroatom substitution (O → S) on pharmacokinetics and receptor affinity.

Antimicrobial Thiophene Carboxamides

- Compound : N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (52)

- Structural Difference : Incorporates a triazole-thiadiazole-thiophene hybrid system.

- Activity : Broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. MIC values range from 4–16 µg/mL .

- Relevance : Demonstrates that additional heterocyclic appendages (e.g., triazole) enhance antimicrobial potency compared to simpler thiophene carboxamides.

Anticancer Thiophene-Thiazole Carboxamides

- Compound : N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f)

- Structural Difference : Features a thiazole ring substituted with dichlorobenzyl and thiophene carboxamide.

- Activity : Significant cytotoxic and cytostatic effects (IC₅₀ = 1.8 µM against HeLa cells), attributed to the electron-withdrawing dichloro substituent enhancing cellular uptake .

- Relevance : Substituent electronegativity and lipophilicity critically influence anticancer activity.

SARS-CoV-2 PLpro Inhibitors

- Compound: (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide (35)

- Structural Difference : Combines thiophene with azetidine and piperidine carboxamides.

- Activity : Inhibits PLpro with IC₅₀ = 0.12 µM, driven by the azetidine’s conformational rigidity and thiophene’s π-stacking interactions .

- Relevance : Rigid heterocyclic substituents improve target binding affinity in antiviral applications.

Table 1: Comparative Analysis of Key Analogs

Benzofuran-Based Carboxamides

- Compound: 6-((1-(4-Bromophenyl)-2-hydroxyethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()

- Structural Difference : Benzofuran core with bromophenyl and fluorophenyl substituents.

- Activity: Not explicitly stated, but fluorophenyl and cyclopropyl groups are known to enhance metabolic stability and membrane permeability in related compounds .

- Relevance : Substitutions on the benzofuran ring can modulate bioavailability and target engagement.

Key Structure-Activity Relationship (SAR) Trends

Heteroatom Substitution : Replacing furan oxygen with thiophene sulfur (e.g., 2-thiophenefentanyl) improves metabolic stability .

Electron-Withdrawing Groups : Dichlorobenzyl in compound 5f enhances cytotoxicity by increasing lipophilicity and cellular uptake .

Heterocyclic Hybridization : Triazole-thiadiazole systems (compound 52) broaden antimicrobial spectra .

Conformational Rigidity : Azetidine and piperidine in PLpro inhibitors optimize binding pocket interactions .

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan and thiophene moieties into the benzofuran framework. The structural formula can be represented as follows:

This compound features a benzofuran core substituted with a thiophene and furan group, contributing to its unique biological properties.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. In vitro studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells. For instance, a related compound demonstrated an IC50 value of 9.40 μg/mL for antioxidant activity, suggesting that this compound may possess comparable efficacy in antioxidant assays .

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| Compound A | 9.40 ± 1.04 | Potent |

| Compound B | 12.39 ± 1.26 | Moderate |

| Compound C | 16.27 ± 1.37 | Moderate |

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been extensively studied. Compounds structurally similar to this compound have shown significant inhibition of inflammatory markers in various models. For example, one study reported a percentage inhibition of inflammation reaching up to 90% over time with certain derivatives . This suggests that the target compound may also exhibit strong anti-inflammatory effects.

| Time Interval | % Inhibition |

|---|---|

| 1 hour | 45.50 |

| 2 hours | 59.38 |

| 4 hours | 81.40 |

| 6 hours | 90.30 |

3. Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzofuran derivatives have shown promise in modulating amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Compounds similar to this compound have been found to either inhibit or promote fibrillogenesis depending on their substituents . This dual action could be pivotal in developing therapeutic strategies against neurodegenerative diseases.

Case Study: Amyloid-Beta Modulation

A study focused on small molecules derived from benzofurans demonstrated that specific substitutions on the phenyl ring significantly influenced their ability to modulate amyloid-beta aggregation kinetics. The compounds were tested at various concentrations, revealing that some derivatives could promote fibrillogenesis while others inhibited it . This highlights the importance of structural modifications in designing effective therapeutic agents.

Cytotoxicity Studies

Another research effort evaluated the cytotoxic effects of benzofuran derivatives against cancer cell lines. One derivative exhibited an IC50 value of 0.46 μM against head and neck cancer cells, indicating potent anticancer activity . Such findings suggest that this compound may also possess significant anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Coupling of furan-2-carbonyl chloride with thiophene derivatives under reflux in acetonitrile or dichloromethane to form the thiophen-2-yl intermediate .

- Step 2 : Functionalization of the benzofuran-2-carboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid side products like unreacted intermediates or hydrolyzed byproducts.

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray crystallography (e.g., SHELX programs) resolves the 3D conformation, including dihedral angles between heterocyclic rings (e.g., furan-thiophene: ~9.71°) and intramolecular hydrogen bonds (e.g., N–H⋯O=C interactions) .

- NMR spectroscopy identifies key protons (e.g., amide NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) and confirms regiochemistry .

- IR spectroscopy verifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N–H stretches (~3300 cm⁻¹) .

Q. What purification techniques ensure high purity for biological assays?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol to remove polar impurities; monitor crystal quality via melting point analysis (e.g., target compound: ~388 K) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates isomers or trace contaminants .

- Validation : Purity ≥95% confirmed by HPLC (UV detection at 254 nm) or elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under identical conditions (pH, temperature) .

- Statistical Analysis : Apply ANOVA or t-tests to compare IC₅₀ values; consider batch-to-batch variability in compound purity .

- Target Validation : Confirm binding to proposed targets (e.g., kinases, GPCRs) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on π-π stacking between benzofuran and aromatic residues (e.g., Tyr in kinase active sites) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes; analyze RMSD and hydrogen bond occupancy .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using partial least squares (PLS) regression .

Q. How to design SAR studies for optimizing bioactivity?

- Methodological Answer :

- Core Modifications : Replace benzofuran with naphthofuran to enhance lipophilicity; substitute thiophene with pyridine for improved solubility .

- Functional Group Variations : Introduce electron-donating groups (e.g., –OCH₃) on benzofuran to modulate electron density and binding affinity .

- In Vitro Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) to assess selectivity .

Q. What experimental phasing methods are suitable for crystallographic studies?

- Methodological Answer :

- SHELXC/D/E Pipeline : For high-resolution data (≤1.2 Å), use automated substructure detection (e.g., SAD/MAD phasing) with SHELXD for heavy atom localization .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in heterocyclic compounds .

Q. How to address discrepancies in reported pharmacokinetic properties?

- Methodological Answer :

- In Vivo Profiling : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and measure plasma concentration via LC-MS/MS; calculate AUC and half-life .

- Metabolite Identification : Use liver microsomes and HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.